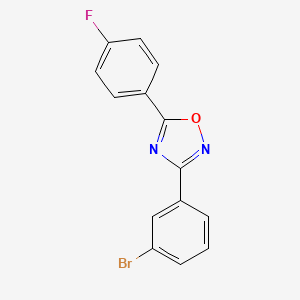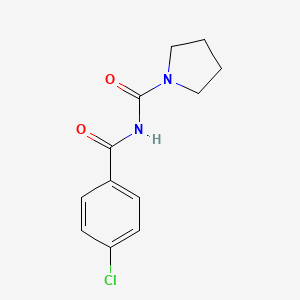
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamide, also known as Cbz-Phe-Pro-NHCl, is a synthetic compound used in scientific research. This compound is a protease inhibitor and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl involves the formation of a covalent bond between the compound and the active site of the protease. This covalent bond prevents the protease from cleaving its substrate, thus inhibiting its activity. The inhibitory activity of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is reversible, and the compound can be removed from the active site of the protease by hydrolysis.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inhibiting the activity of proteases involved in tumor growth and metastasis. This compound has also been shown to have anti-inflammatory activity by inhibiting the activity of proteases involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl in lab experiments is its high potency and specificity for proteases. This compound has been extensively studied and has a well-established mechanism of action. However, one of the limitations of using N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. One area of research is the development of more potent and selective protease inhibitors based on the structure of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. Another area of research is the study of the role of protease inhibitors in various diseases, such as cancer and HIV. Additionally, the use of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl in drug discovery and development is an area of ongoing research.
Métodos De Síntesis
The synthesis of N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl involves the reaction of 4-chlorobenzoyl chloride with N-Boc-Phe-Pro-OH in the presence of a base. The resulting intermediate is then treated with HCl to obtain the final product N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl. The purity of the product can be confirmed by HPLC and NMR spectroscopy.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzoyl)-1-pyrrolidinecarboxamideNHCl is widely used in scientific research for its protease inhibitory activity. It has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase. This compound is also used in the study of protease inhibitors and their role in various diseases, such as cancer and HIV.
Propiedades
IUPAC Name |
N-(4-chlorobenzoyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-10-5-3-9(4-6-10)11(16)14-12(17)15-7-1-2-8-15/h3-6H,1-2,7-8H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOGLRAYUDPPIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0138760.P001 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-bicyclo[2.2.1]hept-2-yl-3,4-dimethylbenzamide](/img/structure/B5305612.png)
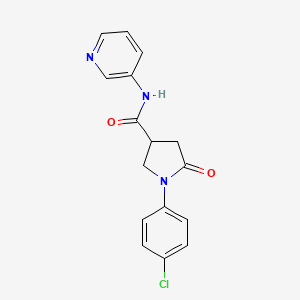
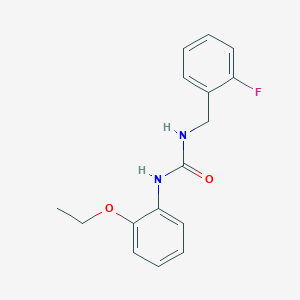
![3-(2-fluorophenyl)-N-[4-(4-pyridinylmethyl)phenyl]propanamide](/img/structure/B5305634.png)

![4-{3-[4-(2,5-dichlorophenoxy)-2,3,5,6-tetrafluorophenyl]-2-propen-1-yl}morpholine hydrochloride](/img/structure/B5305648.png)
![2-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)ethanol](/img/structure/B5305654.png)
![4-(1-azabicyclo[2.2.2]oct-2-ylmethyl)phenol hydrochloride](/img/structure/B5305657.png)
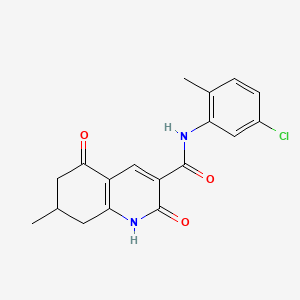
![2-{2-[benzyl(methyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5305690.png)
![(2S*,4S*,5R*)-4-{[(2-hydroxyethyl)(methyl)amino]carbonyl}-1,2-dimethyl-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5305705.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305710.png)
![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)
